(S)-2-(4-methoxyphenyl)piperidine HCl
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Overview
Description
(S)-2-(4-methoxyphenyl)piperidine HCl is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(4-methoxyphenyl)piperidine HCl typically involves the alkylation of 4-(4-methoxyphenyl)piperidine with appropriate alkylating agents. One common method includes the reaction of 4-(4-methoxyphenyl)piperidine with 4-phenylbutyl tosylate, followed by the cleavage of the methyl ether group using boron tribromide (BBr3) to yield the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of automated reactors and stringent quality control measures to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
(S)-2-(4-methoxyphenyl)piperidine HCl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of the corresponding alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
(S)-2-(4-methoxyphenyl)piperidine HCl has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including interactions with various biological targets.
Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fine chemicals and as an intermediate in various industrial processes
Mechanism of Action
The mechanism of action of (S)-2-(4-methoxyphenyl)piperidine HCl involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses. The exact pathways and targets involved can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
(S)-3-(4-methoxyphenyl)piperidine HCl: Similar in structure but with a different position of the methoxy group.
4-(4-methoxyphenyl)piperidine: Lacks the hydrochloride salt form.
2-(4-methoxyphenyl)piperidine: Similar structure but without the stereochemistry.
Uniqueness
(S)-2-(4-methoxyphenyl)piperidine HCl is unique due to its specific stereochemistry, which can influence its chemical reactivity and biological activity. The presence of the methoxy group at the 4-position of the phenyl ring also contributes to its distinct properties compared to other piperidine derivatives .
Properties
IUPAC Name |
(2S)-2-(4-methoxyphenyl)piperidine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO.ClH/c1-14-11-7-5-10(6-8-11)12-4-2-3-9-13-12;/h5-8,12-13H,2-4,9H2,1H3;1H/t12-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHKSIGUAVGMWRO-YDALLXLXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CCCCN2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)[C@@H]2CCCCN2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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